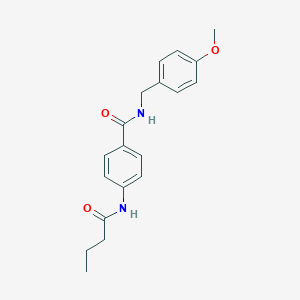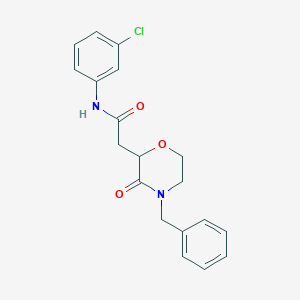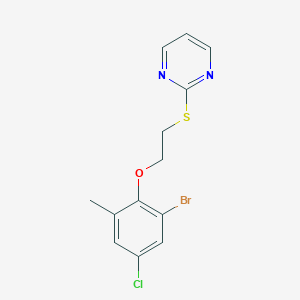![molecular formula C15H15N7OS2 B215568 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B215568.png)
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of monoamine oxidase B (MAO-B) and has been used to create animal models of Parkinson's disease. In
Applications De Recherche Scientifique
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has been widely used in scientific research as a tool to create animal models of Parkinson's disease. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is metabolized by MAO-B to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons and causes their degeneration. This process mimics the neurodegeneration observed in Parkinson's disease and has been used to study the underlying mechanisms of the disease and to test potential therapies.
Mécanisme D'action
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is a potent inhibitor of MAO-B, an enzyme that is involved in the breakdown of dopamine and other monoamines. By inhibiting MAO-B, 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine increases the levels of dopamine in the brain, which can lead to neurotoxicity. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is metabolized by MAO-B to form MPP+, which is selectively taken up by dopaminergic neurons and causes their degeneration.
Biochemical and Physiological Effects:
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This process mimics the neurodegeneration observed in Parkinson's disease and has been used to study the underlying mechanisms of the disease and to test potential therapies. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has several advantages as a tool for creating animal models of Parkinson's disease. It is relatively easy to administer and produces a reproducible pattern of neurodegeneration. However, there are also some limitations to its use. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine-induced neurodegeneration is not identical to the neurodegeneration observed in Parkinson's disease, and the model may not fully capture all aspects of the disease. Additionally, 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is a potent neurotoxin that can cause non-specific effects in the brain, making it difficult to interpret results.
Orientations Futures
There are several areas of future research that could be explored related to 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine. One area is the development of new animal models of Parkinson's disease that more closely mimic the human disease. Another area is the exploration of new therapies for Parkinson's disease based on the mechanisms of 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine-induced neurodegeneration. Finally, there is a need for further research into the biochemical and physiological effects of 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine, as well as its potential applications in other areas of scientific research.
Méthodes De Synthèse
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine can be synthesized through a multistep process starting from 2-acetylamino-5-methylthiazole. The first step involves the reaction of 2-acetylamino-5-methylthiazole with thionyl chloride to form 5-methyl-2-thiazolyl chloride. This intermediate is then reacted with sodium sulfide to form 5-methyl-2-thiazolyl disulfide. The next step involves the reaction of 5-methyl-2-thiazolyl disulfide with 2-chloro-4,6-dimethoxypyrimidine to form 6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4,6-dimethoxypyrimidine. This compound is then reacted with phenylguanidine to form 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine.
Propriétés
Nom du produit |
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
|---|---|
Formule moléculaire |
C15H15N7OS2 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
InChI |
InChI=1S/C15H15N7OS2/c1-9-21-22-15(25-9)24-8-11-7-12(23)19-14(18-11)20-13(16)17-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H4,16,17,18,19,20,23) |
Clé InChI |
CEUDOIQOVHDHFX-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NN=C(S1)SCC2=CC(=O)N=C(N2)/N=C(/N)\NC3=CC=CC=C3 |
SMILES |
CC1=NN=C(S1)SCC2=CC(=O)N=C(N2)N=C(N)NC3=CC=CC=C3 |
SMILES canonique |
CC1=NN=C(S1)SCC2=CC(=O)N=C(N2)N=C(N)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)
![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B215510.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)